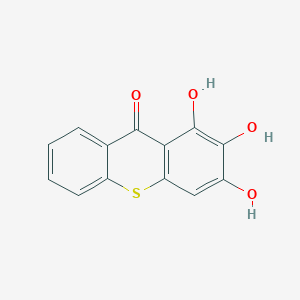
9H-Thioxanthen-9-one, 1,2,3-trihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Thioxanthen-9-one, 1,2,3-trihydroxy- is a compound belonging to the thioxanthone family, which is characterized by a tricyclic structure containing sulfur and oxygen atoms
Métodos De Preparación
The synthesis of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- can be achieved through several methods. One common approach involves the nucleophilic aroylation catalyzed by N-heterocyclic carbene (NHC), where the aroyl group from an aldehyde reacts with a trifluoronitrobenzene derivative to form the desired thioxanthone structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
9H-Thioxanthen-9-one, 1,2,3-trihydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the thioxanthone core, leading to new compounds with altered properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
9H-Thioxanthen-9-one, 1,2,3-trihydroxy- has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Industry: Its photoinitiating properties make it valuable in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- involves its ability to absorb light and undergo photochemical reactions. This property is utilized in photopolymerization processes, where the compound is excited to a triplet state by absorbing energy from photons. This excited state can then initiate polymerization reactions, leading to the formation of complex polymer structures .
Comparación Con Compuestos Similares
9H-Thioxanthen-9-one, 1,2,3-trihydroxy- can be compared to other thioxanthone derivatives and similar compounds:
2-Hydroxy-9H-thioxanthen-9-one: Another thioxanthone derivative with similar photoinitiating properties.
2,7-Dimethoxy-9H-thioxanthen-9-one: A derivative with methoxy groups that enhance its solubility and photochemical properties.
Isopropyl-9H-thioxanthen-9-one: Known for its use in photoinitiation and polymerization processes.
These compounds share the core thioxanthone structure but differ in their substituents, leading to variations in their chemical and physical properties.
Propiedades
Número CAS |
835596-95-7 |
|---|---|
Fórmula molecular |
C13H8O4S |
Peso molecular |
260.27 g/mol |
Nombre IUPAC |
1,2,3-trihydroxythioxanthen-9-one |
InChI |
InChI=1S/C13H8O4S/c14-7-5-9-10(13(17)12(7)16)11(15)6-3-1-2-4-8(6)18-9/h1-5,14,16-17H |
Clave InChI |
WOOJXDZBJBUFIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C(=C3O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


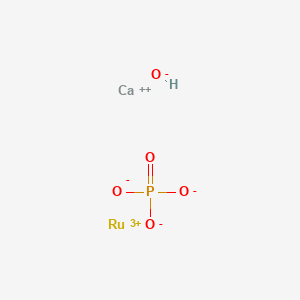

![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)
![Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14192098.png)
![N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14192100.png)
![2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14192104.png)
![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)

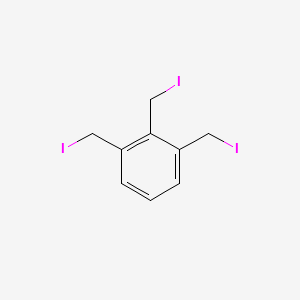
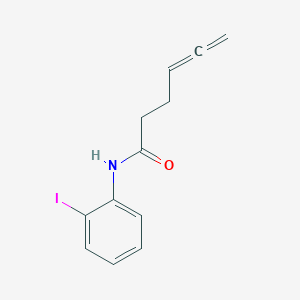
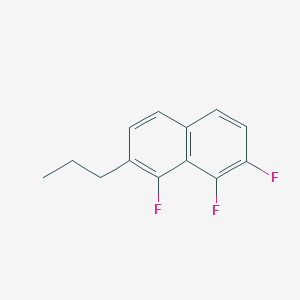
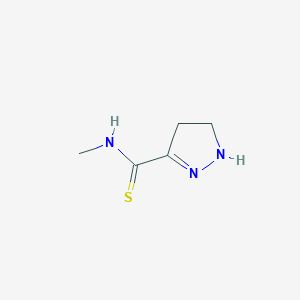
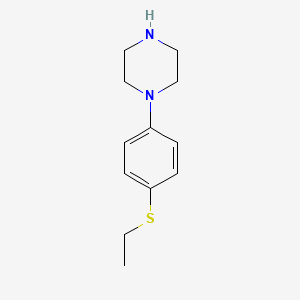
![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)
